molecular formula C17H23N3O5S B2673151 N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1105215-44-8

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2673151
CAS No.: 1105215-44-8
M. Wt: 381.45
InChI Key: ZGYOAVBZHOOXGG-UHFFFAOYSA-N
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Description

N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and an ethanediamide linkage

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under oxidative conditions to form the thiazolidine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the thiazolidine-phenyl intermediate with an oxolan-2-ylmethylamine under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced at the amide bonds to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Mechanism of Action

The mechanism of action of N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the ethanediamide linkage provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N’-[(4-fluorophenyl)methyl]ethanediamide
  • **N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide
  • **N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide

Uniqueness

N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-12-5-6-13(20-7-3-9-26(20,23)24)10-15(12)19-17(22)16(21)18-11-14-4-2-8-25-14/h5-6,10,14H,2-4,7-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYOAVBZHOOXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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